molecular formula C14H20Br2N2.ClH<br>C14H21Br2ClN2 B195416 Bromhexina clorhidrato CAS No. 611-75-6

Bromhexina clorhidrato

Número de catálogo: B195416
Número CAS: 611-75-6
Peso molecular: 412.59 g/mol
Clave InChI: UCDKONUHZNTQPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El bromhexina clorhidrato es un agente mucolítico ampliamente utilizado para tratar las afecciones respiratorias asociadas con la secreción excesiva de moco. Se deriva de la planta Adhatoda vasica y se introdujo en el mercado en 1963 . El compuesto ayuda a reducir la viscosidad del moco, mejorando así la eliminación del moco y la respiración .

Aplicaciones Científicas De Investigación

El bromhexina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El bromhexina clorhidrato actúa reduciendo la viscosidad del moco, lo que facilita su eliminación del tracto respiratorio. Despolimeriza los mucopolisacáridos directamente y libera enzimas lisosomales, descomponiendo la red de fibras de esputo resistentes . Además, estimula la actividad de los cilios, mejorando la eliminación mucociliar .

Compuestos Similares:

Unicidad: El this compound es único por su doble acción de reducir la viscosidad del moco y estimular la actividad ciliar, lo que lo hace muy eficaz para eliminar el moco del tracto respiratorio .

En conclusión, el this compound es un compuesto versátil con aplicaciones significativas en la medicina y la investigación científica. Sus propiedades únicas lo convierten en un componente esencial en el tratamiento de las afecciones respiratorias.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del bromhexina clorhidrato implica varios pasos:

    Reacción de anhídrido acético con ácido bórico: para generar triacetato de ácido bórico.

    Reacción de 2-amino-3,5-dibromo bencilalcohol con triacetato de ácido bórico: para formar 2-amino-3,5-dibromo bencilalcohol quelato de boro.

    Reacción del quelato de boro con N-metilciclohexilamina: para producir N-(2-amino-3,5-dibromobencil)-N-metilciclohexilamina (bromhexina).

    Reacción de bromhexina con cloruro de hidrógeno: para producir this compound crudo, que luego se refina.

Métodos de producción industrial: La producción industrial sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromhexina clorhidrato experimenta varias reacciones químicas, que incluyen:

    Oxidación: Se puede oxidar en condiciones específicas.

    Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

    Sustitución: Las reacciones de sustitución de halógeno son comunes debido a la presencia de átomos de bromo.

Reactivos y condiciones comunes:

    Agentes oxidantes: Como el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio.

    Reactivos de sustitución: Incluidos los agentes halogenantes.

Productos principales: Las reacciones normalmente producen derivados de bromhexina con grupos funcionales modificados, que pueden utilizarse para aplicaciones farmacéuticas posteriores .

Actividad Biológica

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

Bromhexine hydrochloride acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

  • Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.
  • Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.
  • Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid; linear pharmacokinetics
Volume of Distribution1209 ± 206 L (19 L/kg)
Protein Binding~95% bound to plasma proteins
Half-lifeApproximately 8 hours
MetabolismPrimarily hepatic

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Study ReferencePopulationTreatment GroupOutcome MeasuresResults
Medical staffBromhexine prophylaxisSymptomatic COVID-19 incidenceReduced incidence (0/25 vs. 5/25; P = 0.02)
Hospitalized patientsBromhexine vs. ControlHospitalization ratesReduced rates and mortality (0% vs. 9.33%)
Mild-to-moderate COVID-19Bromhexine + SOCViral load reductionSignificant reduction in viral load (p < 0.05)

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

  • Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .
  • COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

Propiedades

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3572-43-8 (Parent)
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045886
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-75-6
Record name Bromhexine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromhexine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromhexine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMHEXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromhexine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bromhexine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bromhexine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bromhexine hydrochloride
Reactant of Route 5
Bromhexine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bromhexine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: Bromhexine hydrochloride primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does bromhexine hydrochloride have any other notable targets in the body?

A2: Research suggests that bromhexine hydrochloride can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of bromhexine hydrochloride?

A3: The molecular formula of bromhexine hydrochloride is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize bromhexine hydrochloride?

A4: Several techniques are employed to characterize bromhexine hydrochloride, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of bromhexine hydrochloride in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []
  • Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []
  • Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []
  • Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is bromhexine hydrochloride under different storage conditions?

A5: Bromhexine hydrochloride exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of bromhexine hydrochloride formulations?

A6: Researchers have investigated various approaches to improve stability, including:

  • Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []
  • pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []
  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []
  • Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of bromhexine hydrochloride?

A7: Bromhexine hydrochloride is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of bromhexine hydrochloride affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

  • Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of bromhexine hydrochloride []. []
  • Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for bromhexine hydrochloride?

A9: Method validation ensures accuracy, precision, and reliability:

  • Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []
  • Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []
  • Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []
  • Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of bromhexine hydrochloride in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

  • Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that bromhexine hydrochloride might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []
  • Capillary Bronchitis: A study indicated that combining bromhexine hydrochloride with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.